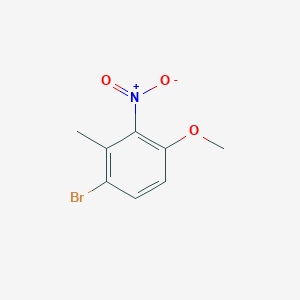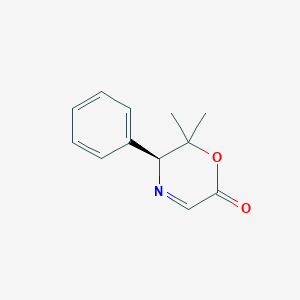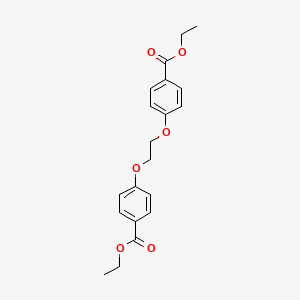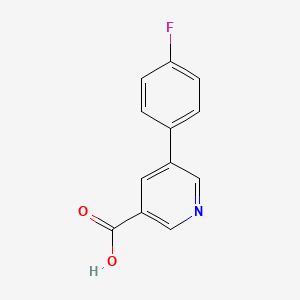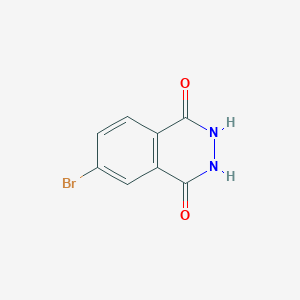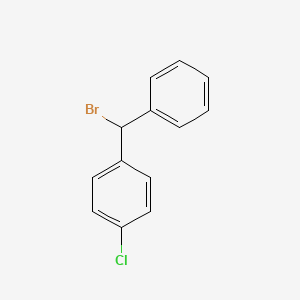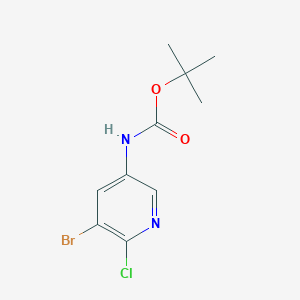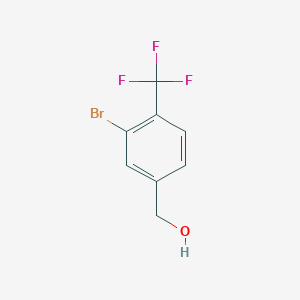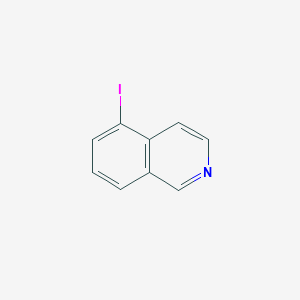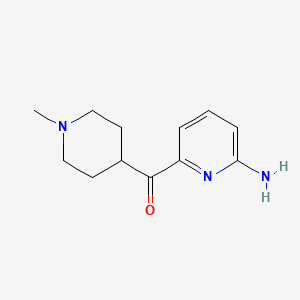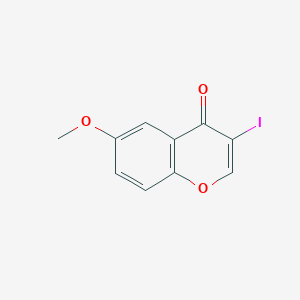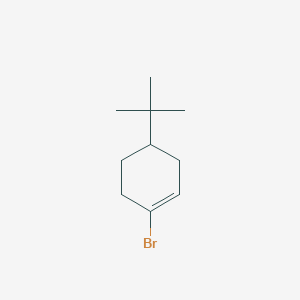
1-Bromo-4-tert-butylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-tert-butylcyclohex-1-ene is a compound that is part of a family of brominated cyclohexene derivatives. These compounds are of interest due to their potential as building blocks in organic synthesis, particularly in the synthesis of cyclohexane rings and other complex organic molecules. The presence of the bromine atom and the tert-butyl group on the cyclohexene ring can influence the reactivity and the stereochemical outcomes of reactions involving this compound.
Synthesis Analysis
The synthesis of related cyclohexene derivatives often involves key reactions such as intramolecular nucleophilic acyl substitution and ring expansion reactions. For example, optically active derivatives have been synthesized from readily available starting materials using Ti(II)-mediated reactions and FeCl3-mediated ring expansions . Additionally, the synthesis of conformationally stable silacyclohexane derivatives, which share structural similarities with this compound, has been achieved and studied for their stereochemistry during halodesilylation .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been determined using techniques such as X-ray diffraction. For instance, the structure of a conformationally stable silacyclohexane derivative was elucidated, providing insights into the stereochemistry of the compound . Vibrational spectroscopic and computational studies have also been conducted on related brominated compounds to investigate their optimized molecular structures and vibrational frequencies .
Chemical Reactions Analysis
The reactivity of cyclohexene derivatives with various substituents has been explored in several studies. For example, optically active cyclohexenone derivatives have been shown to react with cyanocuprates with high diastereoselectivity, leading to trans-addition products . Cyclohexa-1,4-dienes with tert-butyl groups have been used in transfer hydro-tert-butylation reactions catalyzed by boron Lewis acids . Moreover, bromocyclohex-1-enecarboxylic acids have been cyclized with arylhydrazines in the presence of carbon monoxide and a palladium catalyst to yield hydroisoindoline diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from studies on similar compounds. For instance, the electrochemical hydrogenation of methyl 4-tert-butylcyclohex-1-enecarboxylate has been investigated, revealing insights into the stereochemistry and mechanism of the reaction . The crystal structures of bromocamphorenic acids, which are structurally related to this compound, have been determined, showing unique isomorphous series among isomeric carboxylic acids . These studies contribute to our understanding of the physical and chemical behavior of brominated cyclohexene derivatives.
Scientific Research Applications
Mechanistic Insights in Organic Reactions
Research by Okuyama et al. (2006) examined the reactions of cyclohexenyl iodonium derivatives with bromide ions, yielding insights into the retardation effects due to the formation of lambda3-bromoiodane. This study sheds light on the intricate dynamics of bromide substitution reactions, providing a foundational understanding of the reaction mechanisms involving halogenated cyclohexenes (Okuyama, Imamura, & Fujita, 2006).
Applications in Synthetic Chemistry
A study by Vol’eva et al. (1989) explored the explosive chemical transformations of a related compound under strong uniaxial compression, indicating the potential of halogenated cyclohexenes in high-pressure synthesis processes (Vol’eva, Khzardzhyan, Gasparyan, Prokof’eva, Bannikov, Tal'yanova, & Ershov, 1989).
Bromofluorination Reactions
Maeda, Abe, and Kojima (1987) demonstrated the bromofluorination of double bonds using N-bromoimides and tetra-N-butylammonium fluoride, offering a method to obtain vicinal bromofluorides from cyclohexene derivatives. This technique provides a valuable tool for the introduction of halogen atoms into organic molecules, enhancing their reactivity and utility in further chemical transformations (Maeda, Abe, & Kojima, 1987).
Stereoselectivity and Reaction Pathways
Research into the stereoselectivity of ene reactions of cyclohexene derivatives with various enophiles was conducted by Dang and Davies (1991), providing insights into the influence of substituents on reaction outcomes. This study is crucial for understanding how to control product formation in synthetic chemistry, particularly in the development of stereoselective reactions (Dang & Davies, 1991).
Electroorganic Reactions
Utley et al. (1992) focused on the electrochemical hydrogenation of methyl 4-tert-butylcyclohex-1-enecarboxylate, revealing the stereochemistry and mechanism of this process. Such studies are fundamental in electroorganic chemistry, offering pathways to conduct reductive transformations with precision control over stereochemical outcomes (Utley, Matteis, 1992).
Mechanism of Action
The mechanism of action of 1-Bromo-4-tert-butylcyclohex-1-ene involves various chemical reactions. For instance, Maeda, Abe, and Kojima (1987) demonstrated the bromofluorination of double bonds using N-bromoimides and tetra-N-butylammonium fluoride, offering a method to obtain vicinal bromofluorides from cyclohexene derivatives.
properties
IUPAC Name |
1-bromo-4-tert-butylcyclohexene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c1-10(2,3)8-4-6-9(11)7-5-8/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWFCRMSUIJAOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=CC1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466904 |
Source


|
| Record name | 1-Bromo-4-tert-butylcyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23525-05-5 |
Source


|
| Record name | 1-Bromo-4-tert-butylcyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,4'-Bipyridine]-5-carbonitrile](/img/structure/B1339014.png)
